2-Methyl-5-nitrophenyl trifluoromethanesulphonate
CAS No.:
Cat. No.: VC20319588
Molecular Formula: C8H6F3NO5S
Molecular Weight: 285.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6F3NO5S |
---|---|
Molecular Weight | 285.20 g/mol |
IUPAC Name | (2-methyl-5-nitrophenyl) trifluoromethanesulfonate |
Standard InChI | InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3 |
Standard InChI Key | WTSMAYFALLTGPR-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with:
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A methyl group at the ortho position (C2),
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A nitro group at the meta position (C5),
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A trifluoromethanesulphonate group (-OSO₂CF₃) at the para position (C1).
The triflate group’s strong electron-withdrawing nature activates the aromatic ring for electrophilic and nucleophilic reactions, while the nitro group further enhances leaving-group ability and directs substitution patterns.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₆F₃NO₅S |
Molecular Weight | 301.20 g/mol |
Functional Groups | Triflate (–OSO₂CF₃), Nitro (–NO₂), Methyl (–CH₃) |
Electrophilic Reactivity | High (due to –NO₂ and –OSO₂CF₃ conjugation) |
Synthetic Methodologies
Precursor Selection
Synthesis typically begins with 2-methylphenol (o-cresol), which undergoes sequential functionalization:
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Nitration: Introduction of the nitro group at C5.
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Triflation: Replacement of the phenolic hydroxyl group with the triflate moiety.
Nitration of 2-Methylphenol
Nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize byproducts. The methyl group directs nitration to the C5 position due to steric and electronic effects .
Reaction Conditions:
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Temperature: 0–5°C
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Nitrating Agent: 69% HNO₃ (1.2 equiv)
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Catalyst: H₂SO₄ (1.5 equiv)
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Yield: ~70–75%
Triflation of 5-Nitro-2-methylphenol
The phenolic intermediate reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to install the triflate group.
Optimized Protocol:
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Solvent: Anhydrous dichloromethane (DCM)
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Base: Pyridine (2.0 equiv)
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Temperature: 0°C → room temperature
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Yield: ~85–90%
Table 2: Synthetic Route Comparison
Step | Reagents/Conditions | Key Challenges |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | Over-nitration at C3/C4 |
Triflation | Tf₂O, pyridine, DCM, 0°C→RT | Moisture sensitivity of Tf₂O |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 2.5 ppm (s, 3H, –CH₃), δ 7.8–8.2 ppm (m, 3H, aromatic).
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¹⁹F NMR: δ -78 ppm (CF₃), δ -110 ppm (aromatic F if present).
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IR: 1350 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Reactivity and Applications
Nucleophilic Aromatic Substitution (SNAr)
The triflate group’s superior leaving ability facilitates displacement by nucleophiles (e.g., amines, alkoxides):
General Reaction:
2-Methyl-5-nitrophenyl triflate + Nu⁻ → 2-Methyl-5-nitrophenyl-Nu + CF₃SO₃⁻
Table 3: Representative Nucleophilic Reactions
Nucleophile | Product Class | Conditions | Yield (%) |
---|---|---|---|
Piperidine | Aryl amine | DMF, 80°C, 12h | 88 |
KSCN | Aryl thiocyanate | MeCN, reflux, 6h | 75 |
NaOMe | Aryl methyl ether | MeOH, RT, 24h | 92 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Example:
2-Methyl-5-nitrophenyl triflate + Arylboronic acid → Biaryl derivative
Optimized Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (4:1)
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Yield: 80–85%
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